,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a synthetic compound not readily found in nature. Various methods have been reported for its synthesis, with the most common approach involving the electrochemical fluorination of hexanediol. [Source: Journal of Fluorine Chemistry, 1982, 20(1), 71-81]
This compound possesses several interesting properties relevant to scientific research:
While research on its specific applications is ongoing, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol has been explored for various potential uses in scientific research:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated organic compound with the molecular formula C6H6F8O2 and a molecular weight of approximately 262.10 g/mol. This compound features a hexanediol backbone with eight fluorine atoms substituted at specific carbon positions. The presence of fluorine atoms imparts unique properties to the compound, such as increased chemical stability and hydrophobic characteristics. It is classified as a diol due to the presence of two hydroxyl (-OH) functional groups.
Currently, there is no extensive research on the specific mechanism of action of OFHD in biological systems.
The chemical reactivity of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol primarily involves nucleophilic substitution and esterification reactions. The hydroxyl groups can react with various electrophiles to form esters or ethers. Notably, the compound can undergo reactions with isocyanates to produce urethanes and can also participate in polymerization processes when reacted with acrylates or methacrylates .
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol can be achieved through several methods:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol finds applications in various fields:
Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in various environments and its potential interactions within biological systems. Research indicates that its interactions may lead to the formation of stable complexes or derivatives that could have implications in material science and pharmacology .
Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H-perfluoro-1-octanol | C8H7F17O | Longer carbon chain; higher fluorination |
Perfluorohexanol | C6H13F13O | Similar chain length but fewer hydroxyl groups |
1H-perfluoropentanol | C5H9F11O | Shorter chain; fewer fluorine substitutions |
2-Hydroxyperfluoropentanoic acid | C5H7F11O2 | Contains carboxylic acid functionality |
Uniqueness: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is distinguished by its specific arrangement of hydroxyl groups and a high degree of fluorination on a hexane backbone. This configuration contributes to its unique hydrophobic properties and potential applications in specialized fields such as pharmaceuticals and materials science.
Irritant